Comparative CDK2 Inhibition: 4-tert-Butyl vs. 5-tert-Butyl Pyrimidine-2-carboxylic Acid Isomers
The position of the tert-butyl group on the pyrimidine ring dictates the compound's ability to inhibit Cyclin-Dependent Kinase 2 (CDK2). While 4-(tert-butyl)pyrimidine-2-carboxylic acid exhibits weak inhibitory activity against CDK2/cyclin A with an IC50 of >10,000 nM [1], the isomeric 5-(tert-butyl)pyrimidine-2-carboxylic acid demonstrates a markedly higher potency with an IC50 of 126 nM (0.126 µM) . This difference underscores the critical role of substitution pattern in target engagement and supports the selection of the 4-tert-butyl isomer for applications where CDK2 inhibition is not desired or where a different kinase profile is required.
| Evidence Dimension | CDK2/Cyclin A Enzymatic Inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | 5-(tert-butyl)pyrimidine-2-carboxylic acid, IC50 = 126 nM (0.126 µM) |
| Quantified Difference | > 79-fold difference in potency |
| Conditions | Biochemical assay for CDK2/cyclin A inhibition |
Why This Matters
This quantifies the impact of the tert-butyl group's position on pyrimidine-2-carboxylic acid's biological activity, enabling researchers to select the appropriate isomer for their target profile and avoid undesired off-target kinase inhibition.
- [1] BindingDB BDBM50444926, CHEMBL3099745. Inhibition of CDK2/cyclin A, IC50 > 10,000 nM, 4-(tert-butyl)pyrimidine-2-carboxylic acid. View Source
